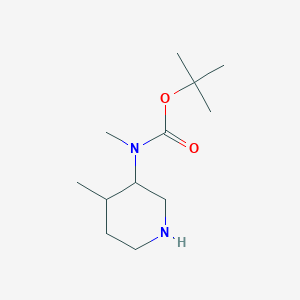![molecular formula C10H10Cl8 B12303156 (1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane CAS No. 58002-18-9](/img/structure/B12303156.png)
(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,4r,5r)-2,2,5,6-Tetrakloro-1,7-bis(clorometil)-7-(diclorometil)biciclo[221]heptano es un complejo compuesto orgánico caracterizado por su singular estructura bicíclica y múltiples sustituyentes de cloro
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1r,4r,5r)-2,2,5,6-Tetrakloro-1,7-bis(clorometil)-7-(diclorometil)biciclo[2.2.1]heptano típicamente involucra múltiples pasos, comenzando desde moléculas orgánicas más simples. El proceso a menudo incluye reacciones de cloración bajo condiciones controladas para introducir los átomos de cloro en posiciones específicas en el marco bicíclico de heptano. Los reactivos comunes utilizados en estas reacciones incluyen gas cloro y varios agentes clorantes.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar procesos de cloración a gran escala, utilizando técnicas avanzadas para asegurar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y la presencia de catalizadores, se optimizan para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1r,4r,5r)-2,2,5,6-Tetrakloro-1,7-bis(clorometil)-7-(diclorometil)biciclo[2.2.1]heptano experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El compuesto se puede reducir utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los átomos de cloro en el compuesto se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica, utilizando reactivos como hidróxido de sodio o amoníaco.
Reactivos y Condiciones Comunes
Las reacciones típicamente ocurren bajo condiciones específicas, como temperatura y pH controlados, para asegurar la transformación deseada. Por ejemplo, las reacciones de oxidación pueden requerir condiciones ácidas o básicas, mientras que las reacciones de reducción a menudo ocurren en presencia de solventes como éter o tetrahidrofurano.
Productos Mayores Formados
Los productos principales formados a partir de estas reacciones dependen del tipo de reacción y de los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos clorados, mientras que la reducción puede producir derivados parcialmente desclorados.
Aplicaciones Científicas De Investigación
Química
En química, (1r,4r,5r)-2,2,5,6-Tetrakloro-1,7-bis(clorometil)-7-(diclorometil)biciclo[2.2.1]heptano se utiliza como precursor para sintetizar moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
Las aplicaciones biológicas del compuesto incluyen su uso como molécula modelo para estudiar los efectos de los hidrocarburos clorados en los sistemas biológicos. Los investigadores investigan sus interacciones con enzimas y otras biomoléculas para comprender su posible toxicidad e impacto ambiental.
Medicina
En medicina, el compuesto se explora por sus posibles propiedades terapéuticas. Los estudios se centran en su capacidad para interactuar con objetivos moleculares específicos, como receptores o enzimas, lo que podría conducir al desarrollo de nuevos medicamentos.
Industria
Industrialmente, (1r,4r,5r)-2,2,5,6-Tetrakloro-1,7-bis(clorometil)-7-(diclorometil)biciclo[2.2.1]heptano se utiliza en la producción de productos químicos y materiales especiales. Su estructura clorada imparte propiedades únicas, lo que lo hace adecuado para aplicaciones en recubrimientos, adhesivos y polímeros.
Mecanismo De Acción
El mecanismo de acción de (1r,4r,5r)-2,2,5,6-Tetrakloro-1,7-bis(clorometil)-7-(diclorometil)biciclo[2.2.1]heptano involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Los múltiples átomos de cloro del compuesto pueden formar enlaces fuertes con estos objetivos, lo que lleva a cambios en su actividad o función. Esta interacción puede resultar en varios efectos biológicos, dependiendo del objetivo específico y la vía involucrada.
Comparación Con Compuestos Similares
Compuestos Similares
Hexaclorociclopentadieno: Otro compuesto clorado con una estructura similar pero diferente reactividad y aplicaciones.
Tetraklorobenceno: Un compuesto aromático clorado más simple utilizado en diversas aplicaciones industriales.
Derivados de Norbornano Clorados: Compuestos con una estructura bicíclica similar pero diferentes patrones de sustitución de cloro.
Unicidad
(1r,4r,5r)-2,2,5,6-Tetrakloro-1,7-bis(clorometil)-7-(diclorometil)biciclo[2.2.1]heptano es único debido a su patrón de sustitución de cloro específico y su estructura bicíclica. Esta singularidad imparte propiedades químicas y físicas distintas, lo que lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Número CAS |
58002-18-9 |
|---|---|
Fórmula molecular |
C10H10Cl8 |
Peso molecular |
413.8 g/mol |
Nombre IUPAC |
(1R,4R,5R)-2,2,5,6-tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H10Cl8/c11-2-8(7(15)16)4-1-10(17,18)9(8,3-12)6(14)5(4)13/h4-7H,1-3H2/t4-,5+,6?,8?,9+/m0/s1 |
Clave InChI |
YNEKMCSWRMRXIR-LXZLNZDBSA-N |
SMILES isomérico |
C1[C@H]2[C@H](C([C@@](C1(Cl)Cl)(C2(CCl)C(Cl)Cl)CCl)Cl)Cl |
SMILES canónico |
C1C2C(C(C(C1(Cl)Cl)(C2(CCl)C(Cl)Cl)CCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
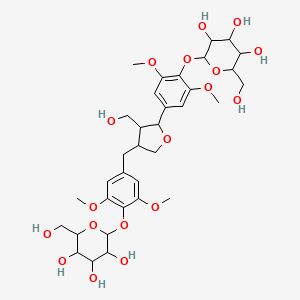
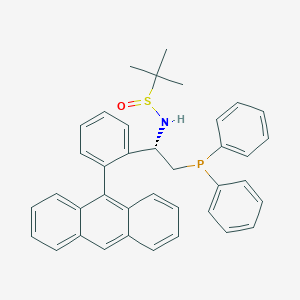
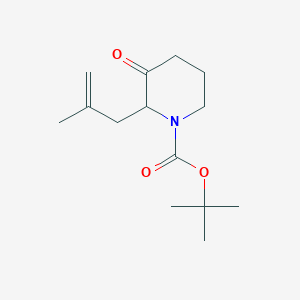
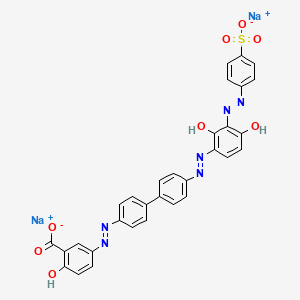

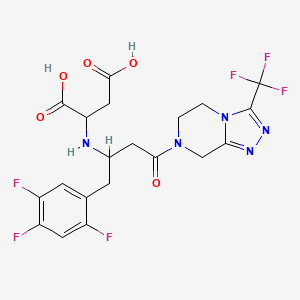


![2-[2,6-Bis[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoylamino]-6-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropanoylamino]hexanoic acid](/img/structure/B12303137.png)
![2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12303138.png)
![N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-6H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride](/img/structure/B12303142.png)
![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-4-methylpentanoic acid](/img/structure/B12303144.png)
